molecular formula C3H5Na2O7P B037804 D-(-)-3-Phosphoglyceric acid disodium salt CAS No. 80731-10-8

D-(-)-3-Phosphoglyceric acid disodium salt

Cat. No.: B037804
CAS No.: 80731-10-8
M. Wt: 230.02 g/mol
InChI Key: RGCJWQYUZHTJBE-YBBRRFGFSA-L
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Description

D-(-)-3-Phosphoglyceric acid disodium salt is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of 3-phosphoglyceric acid, which is an intermediate in the glycolysis pathway. This compound is often used in research and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-(-)-3-Phosphoglyceric acid disodium salt typically involves the phosphorylation of glyceric acid. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the careful control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is often purified through crystallization or other separation techniques to obtain the desired compound in its disodium salt form.

Chemical Reactions Analysis

Types of Reactions

D-(-)-3-Phosphoglyceric acid disodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 3-phosphoglycerate.

    Reduction: It can be reduced to glyceraldehyde-3-phosphate.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Phosphoglycerate

    Reduction: Glyceraldehyde-3-phosphate

    Substitution: Various substituted phosphoglycerates depending on the reagents used.

Scientific Research Applications

D-(-)-3-Phosphoglyceric acid disodium salt is widely used in scientific research due to its involvement in metabolic pathways. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Plays a role in studying metabolic pathways, enzyme kinetics, and cellular respiration.

    Medicine: Investigated for its potential therapeutic applications in metabolic disorders.

    Industry: Utilized in the production of biochemical reagents and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of D-(-)-3-Phosphoglyceric acid disodium salt involves its role as an intermediate in the glycolysis pathway. It acts as a substrate for enzymes such as phosphoglycerate kinase and phosphoglycerate mutase, facilitating the transfer of phosphate groups and the conversion of metabolic intermediates. The molecular targets include various enzymes involved in glycolysis and related metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phosphoglyceric acid
  • Glyceraldehyde-3-phosphate
  • 2-Phosphoglyceric acid

Comparison

D-(-)-3-Phosphoglyceric acid disodium salt is unique due to its specific stereochemistry and its role in the glycolysis pathway. Unlike 3-phosphoglyceric acid, which is a general intermediate, the disodium salt form offers enhanced stability and solubility, making it more suitable for certain industrial and research applications. Glyceraldehyde-3-phosphate and 2-phosphoglyceric acid are also intermediates in glycolysis but differ in their position and function within the pathway.

Properties

IUPAC Name

disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCJWQYUZHTJBE-YBBRRFGFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585260
Record name Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80731-10-8
Record name Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)-3-Phosphoglyceric acid disodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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